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Executive Summary
4-Chloro-5-methoxynicotinaldehyde (CAS: 1256789-11-3) has emerged as a critical

heterocyclic building block, particularly in the synthesis of TRPML1 (Transient Receptor

Potential Mucolipin-1) modulators and bicyclic kinase inhibitors. Its structural uniqueness lies in

the dense functionalization of the pyridine ring—combining an electrophilic aldehyde, a

nucleophilic-labile chlorine, and an electron-donating methoxy group. This guide analyzes its

synthetic utility, comparative advantages over non-methoxylated analogs, and its pivotal role in

recent patent literature regarding autophagy and lysosomal storage disease therapeutics.
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Feature Specification

IUPAC Name 4-Chloro-5-methoxypyridine-3-carbaldehyde

CAS Number 1256789-11-3

Molecular Formula C₇H₆ClNO₂

Molecular Weight 171.58 g/mol

Key Functionality

C3-Aldehyde: Handle for cyclization (e.g., to

naphthyridines).C4-Chlorine: Site for SNAr

displacement or Suzuki coupling.C5-Methoxy:

Modulates lipophilicity and metabolic stability.[1]

[2]

Why This Intermediate?
Unlike the more common 4,6-dichloronicotinaldehyde, the 5-methoxy variant offers a specific

electronic profile. The methoxy group at C5:

Electronic Modulation: Increases electron density on the ring, tuning the reactivity of the C4-

chloride toward nucleophilic substitution.

Solubility & Binding: Enhances solubility compared to the H-analog and often acts as a

hydrogen bond acceptor in protein binding pockets (e.g., TRPML1 pore region).

Synthetic Protocols & Methodology
The primary route to 4-Chloro-5-methoxynicotinaldehyde reported in high-impact patents

(e.g., WO2021127333) utilizes Directed Ortho Lithiation (DoM). This method is superior to

Vilsmeier-Haack formylation for this specific substitution pattern due to the directing effects of

the substituents.

Protocol A: Directed Ortho Lithiation (Standard)
Source:WO2021127333A1 (Vertex/Indivior context)
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Rationale: The C3-methoxy and C4-chloro groups cooperatively direct lithiation to the C5

position (which becomes C3 relative to the aldehyde in the final product naming).

Step-by-Step Workflow:

Preparation: Charge a flame-dried flask with 4-chloro-3-methoxypyridine (1.0 eq) and

anhydrous THF. Cool to -78 °C under nitrogen.

Lithiation: Dropwise add LDA (Lithium Diisopropylamide) (2.0 eq) over 20 minutes.

Critical Control Point: Temperature must remain below -70 °C to prevent benzyne

formation or polymerization.

Equilibration: Stir at -78 °C for 30–60 minutes to ensure complete lithiation at the C5

position.

Formylation: Add anhydrous DMF (N,N-Dimethylformamide) (2.0 eq) dropwise.

Quench: Stir for 30 minutes at -78 °C, then warm to 0 °C. Quench with saturated NH₄Cl

solution.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Typical Yield: 40–60% (Optimization can reach >80% with continuous flow reactors).

Visualization: Synthetic Pathway

4-Chloro-3-methoxypyridine Lithiated Intermediate
(-78°C)

Ortho-Lithiation 4-Chloro-5-methoxynicotinaldehydeFormylation

LDA (2.0 eq)
THF DMF (2.0 eq)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12958870/docs?utm_src=pdf-body-img#comparative-guide-4-chloro-5-methoxynicotinaldehyde-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12958870?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Directed ortho-lithiation strategy for the regioselective synthesis of the target

aldehyde.

Comparative Analysis: Performance in Drug Design
The utility of 4-Chloro-5-methoxynicotinaldehyde is best understood by comparing it to its

structural analogs in the context of SNAr reactivity and Biological Potency.

Table 1: Substituent Effects on Pyridine Scaffold Utility
Intermediate
Variant

C4-Cl Reactivity
(SNAr)

Solubility Profile
Primary
Application

4-Chloro-5-methoxy- Moderate (Tunable) High
TRPML1 Agonists,

Kinase Inhibitors

4,6-

Dichloronicotinaldehy

de

High (Promiscuous) Low
Broad Heterocyclic

Synthesis

4-

Chloronicotinaldehyde

(5-H)

High Moderate
General Pyridine

Scaffolds

4-Chloro-5-

fluoronicotinaldehyde
Very High Moderate

Fluorine-scan

Optimization

Key Insight: The 5-methoxy group slightly deactivates the ring compared to the 5-fluoro or 5-H

analogs, allowing for more controlled nucleophilic attacks at the C4 position. This reduces side

reactions (like bis-substitution) during complex scaffold assembly.

Patent Landscape & Therapeutic Applications
Recent patent literature (2020–2024) heavily cites this intermediate in the development of

TRPML1 Modulators. TRPML1 is a lysosomal cation channel; its activation promotes

autophagy, offering a therapeutic route for neurodegenerative diseases like Alzheimer's and

Lysosomal Storage Disorders (LSDs).

Case Study: WO2021127333 (Vertex/Indivior)
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Target: TRPML1 Agonist.

Chemistry: The aldehyde of 4-chloro-5-methoxynicotinaldehyde is often converted to a

bicyclic system (e.g., via condensation with an amine), while the chlorine is displaced by an

amine or alkoxide to introduce diversity.

Outcome: Compounds derived from this intermediate showed potent autophagy-inducing

activity (AC50 < 2 µM in TFEB translocation assays).

Visualization: Patent & Application Ecosystem

4-Chloro-5-methoxynicotinaldehyde

TRPML1 Modulators
(Autophagy Promoters)

Kinase Inhibitors
(Oncology)

Alzheimer's Disease Lysosomal Storage
Disorders (Niemann-Pick)

WO2021127333
(Synthesis & SAR)

WO2021127337
(Derivatives)

Click to download full resolution via product page

Caption: Mapping the therapeutic impact of the intermediate from synthesis to disease

indication.

Experimental Validation: Downstream
Transformation
Proof of Utility: Conversion to 4,5-Dimethoxynicotinaldehyde

A common use of this intermediate is the displacement of the C4-chloro group to access fully

oxygenated pyridine cores.

Protocol (from WO2021127333):
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Dissolve: 4-Chloro-5-methoxynicotinaldehyde (1.0 eq) in Methanol.

Reagent: Add Sodium Methoxide (NaOMe) (2.0 eq).

Reaction: Heat to 60 °C for 5 hours. Monitor by TLC/LC-MS.

Result: Complete conversion to 4,5-dimethoxynicotinaldehyde.

Significance: This demonstrates the "switchable" nature of the C4 position, allowing

researchers to install various nucleophiles (alkoxy, amino, thio) at a late stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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